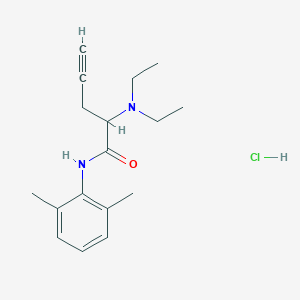
4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been found to have a number of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) involves the inhibition of certain enzymes. It is a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) are varied. As an inhibitor of acetylcholinesterase and butyrylcholinesterase, it can improve cognitive function and has been studied as a potential treatment for Alzheimer's disease. It has also been found to have potential anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) in lab experiments is its potency as an enzyme inhibitor. It is a highly effective inhibitor of acetylcholinesterase and butyrylcholinesterase, making it useful for studying these enzymes. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)). One area of research is the development of new inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. Another area of research is the development of new chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential uses in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) involves the reaction of 2,6-dimethylphenyl isocyanate with diethylamine followed by the addition of propargyl bromide. The resulting product is then purified by recrystallization to obtain the monohydrochloride salt.
Applications De Recherche Scientifique
The compound 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) has a wide range of scientific research applications. It is commonly used as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease. It has also been found to have potential anti-cancer properties and has been studied as a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
15960-90-4 |
|---|---|
Formule moléculaire |
C17H25ClN2O |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2,6-dimethylphenyl)pent-4-ynamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-6-10-15(19(7-2)8-3)17(20)18-16-13(4)11-9-12-14(16)5;/h1,9,11-12,15H,7-8,10H2,2-5H3,(H,18,20);1H |
Clé InChI |
ZEYUMKAKVDCOGG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC#C)C(=O)NC1=C(C=CC=C1C)C.Cl |
SMILES canonique |
CCN(CC)C(CC#C)C(=O)NC1=C(C=CC=C1C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)




![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)



